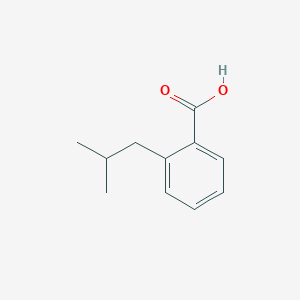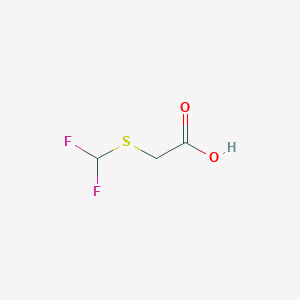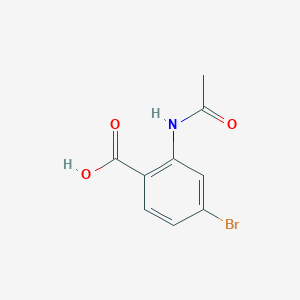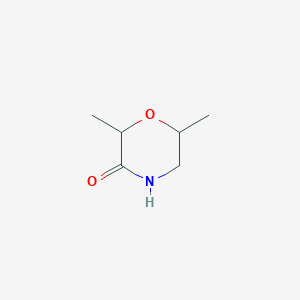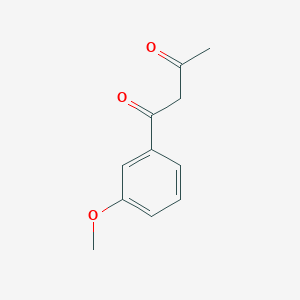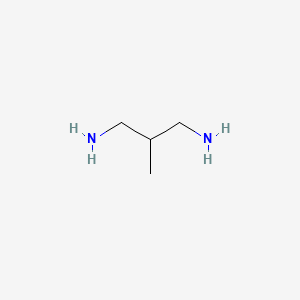
2-Methylpropane-1,3-diamine
描述
2-Methylpropane-1,3-diamine, also known as 2-methyl-1,3-propanediamine, is an organic compound with the molecular formula C4H12N2. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropane-1,3-diamine typically involves the reaction of 2-methylpropane-1,3-diol with ammonia under high pressure and temperature. The reaction is catalyzed by a metal catalyst such as nickel or cobalt. The general reaction can be represented as follows:
C4H10O2+NH3→C4H12N2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow process where 2-methylpropane-1,3-diol is reacted with ammonia in the presence of a catalyst. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation.
化学反应分析
Types of Reactions: 2-Methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halides like methyl iodide (CH3I) are used in substitution reactions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
科学研究应用
2-Methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-methylpropane-1,3-diamine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This property makes it useful in various synthetic applications, where it can form stable bonds with other compounds.
相似化合物的比较
1,3-Propanediamine: Similar structure but lacks the methyl group.
2-Methylpropane-1,2-diamine: Similar structure but with different positioning of the amino groups.
N-Methyl-1,3-propanediamine: Contains an additional methyl group on the nitrogen atom.
Uniqueness: 2-Methylpropane-1,3-diamine is unique due to its specific structure, which provides distinct reactivity and properties compared to its analogs. The presence of the methyl group at the second position enhances its nucleophilicity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(2-5)3-6/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXGMDGYOIWKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561041 | |
| Record name | 2-Methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2400-78-4 | |
| Record name | 2-Methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-Methylpropane-1,3-diamine in forming metal complexes?
A: this compound can be incorporated into larger, more complex molecules that act as ligands. For example, the ligand 1,3-bis(2-hydroxybenzylidene)-2-(2-hydroxybenzylideneaminomethyl)-2-methylpropane-1,3-diamine features a this compound backbone. This hexadentate ligand forms octahedral complexes with nickel(II) and zinc(II) ions. [] The this compound moiety provides structural flexibility, allowing the ligand to adopt a conformation suitable for chelating the metal ions.
Q2: How does the choice of metal ion influence the structure of complexes formed with ligands containing this compound?
A: The ionic radius of the metal ion directly affects the metal-oxygen (M-O) and metal-nitrogen (M-N) bond lengths in complexes formed with ligands incorporating this compound. As the ionic radius decreases, both M-O and M-N bond distances decrease. [] This observation highlights the importance of metal ion selection in tuning the structural and potentially the electronic properties of the resulting metal complexes.
Q3: Can this compound be used to synthesize heterocyclic compounds?
A: Yes, this compound can react with triisobutyl orthoformate to produce 4-methyl-N,N′,N″-tri(toluene-p-sulfonyl)-2,6,7-triazabicyclo[2,2,2]octane. [] This reaction highlights the versatility of this compound as a building block in organic synthesis, particularly for constructing complex heterocyclic structures.
Q4: How does the coordination environment of zinc(II) complexes influence their reactivity with carbon dioxide?
A: Research suggests that the zinc(II) aqua complex of a pentaamine ligand containing a this compound moiety reacts with carbon dioxide in methanol solution. [] This reaction results in the reversible formation of a dinuclear methyl carbonate complex. This finding suggests that carefully designing the coordination sphere around the zinc(II) center, using ligands incorporating this compound, could be a strategy for developing new carbon dioxide capture and utilization technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


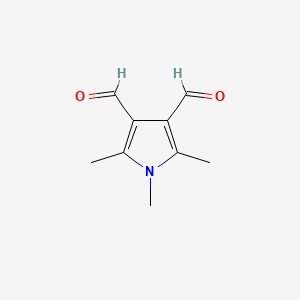

![1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene](/img/structure/B1368258.png)
